molecular formula C8H12N2O3S2 B6629916 (3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol

(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol

Cat. No.: B6629916
M. Wt: 248.3 g/mol
InChI Key: OMNUBRLGHLHXBG-ZETCQYMHSA-N
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Description

(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamides or thiols.

Scientific Research Applications

(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The thiazole ring may also play a role in binding to specific protein domains, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol is unique due to its specific combination of a thiazole ring and a sulfonyl group attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S)-1-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S2/c1-6-9-4-8(14-6)15(12,13)10-3-2-7(11)5-10/h4,7,11H,2-3,5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNUBRLGHLHXBG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)S(=O)(=O)N2CC[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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